molecular formula C13H14N2 B12740099 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- CAS No. 53970-66-4

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl-

Cat. No.: B12740099
CAS No.: 53970-66-4
M. Wt: 198.26 g/mol
InChI Key: FUEAQDJAQZSMNY-UHFFFAOYSA-N
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Description

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes both cyclopentane and quinoline structures, with an amino group at the 9th position and a methyl group at the 7th position. Its unique structure allows it to interact with various biological targets, making it a subject of study for potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which is then further modified by coupling with appropriate alkyldiamines to introduce the amino group at the 9th position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological activity .

Scientific Research Applications

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- involves its interaction with biological targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both an amino group and a methyl group on the quinoline ring allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications .

Properties

CAS No.

53970-66-4

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C13H14N2/c1-8-5-6-12-10(7-8)13(14)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H2,14,15)

InChI Key

FUEAQDJAQZSMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCC3=C2N

Origin of Product

United States

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